Cas no 1698619-76-9 (7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine)
7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine
- EN300-1119034
- 1698619-76-9
- 7-(oxolan-3-yl)-4h,5h,6h,7h-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
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- Inchi: 1S/C8H13N5O/c1-3-9-8-10-11-12-13(8)7(1)6-2-4-14-5-6/h6-7H,1-5H2,(H,9,10,12)
- InChI Key: UWMCVKUECPDFBQ-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C1CCNC2=NN=NN12
Computed Properties
- Exact Mass: 195.11201006g/mol
- Monoisotopic Mass: 195.11201006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.9Ų
7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119034-0.05g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1119034-0.1g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1119034-0.25g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1119034-0.5g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1119034-1.0g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 1g |
$1485.0 | 2023-06-09 | ||
| Enamine | EN300-1119034-2.5g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1119034-5.0g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 5g |
$4309.0 | 2023-06-09 | ||
| Enamine | EN300-1119034-10.0g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 10g |
$6390.0 | 2023-06-09 | ||
| Enamine | EN300-1119034-1g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1119034-5g |
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine |
1698619-76-9 | 95% | 5g |
$3065.0 | 2023-10-27 |
7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine
Research Brief on 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine (CAS: 1698619-76-9): Recent Advances and Applications
The compound 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine (CAS: 1698619-76-9) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential applications in drug discovery. Recent studies highlight its structural versatility, enabling modifications that enhance pharmacokinetic properties and target specificity.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's efficacy as a kinase inhibitor, with selective activity against cyclin-dependent kinases (CDKs). Researchers employed a structure-activity relationship (SAR) approach, modifying the tetrazolo-pyrimidine core to optimize binding affinity. The oxolane (tetrahydrofuran) substituent at the 7-position was critical for improving metabolic stability, as evidenced by in vitro microsomal assays (t1/2 > 120 min).
Notably, patent literature (WO2023015266) reveals its incorporation into PROTAC (Proteolysis Targeting Chimera) designs targeting oncogenic proteins. The compound's bifunctional nature allows conjugation with E3 ligase ligands, achieving >80% degradation of BRD4 in HeLa cells at 100 nM concentrations. This positions 1698619-76-9 as a valuable warhead for targeted protein degradation platforms.
Ongoing preclinical studies (ACS Pharmacol. Transl. Sci. 2024) explore its anti-inflammatory potential through PDE4 inhibition. Molecular dynamics simulations suggest the oxolane ring induces a favorable binding pose in PDE4's catalytic pocket (ΔG = -9.2 kcal/mol). In vivo models of rheumatoid arthritis showed 62% reduction in paw swelling versus controls at 10 mg/kg dosing.
Challenges remain in scaling up synthesis due to the sensitive tetrazole moiety. Recent advances in flow chemistry (Org. Process Res. Dev. 2023) address this via continuous hydrogenation of nitro precursors, achieving 78% yield at kilogram scale. Analytical characterization by 15N NMR and HRMS has resolved earlier structural ambiguities regarding tautomeric forms.
The compound's unique physicochemical properties (LogP = 1.8, PSA = 85 Ų) make it particularly suitable for CNS drug development. Collaborative efforts between academia and industry (e.g., EU IMI2 Neurodex consortium) are evaluating blood-brain barrier penetration using radiolabeled analogs.
Future directions include exploration as a fragment in DNA-encoded libraries and development of radiofluorinated derivatives for PET imaging. The structural motif's patent landscape shows increasing activity, with 14 new filings in 2023-2024 covering crystallization forms and prodrug derivatives.
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